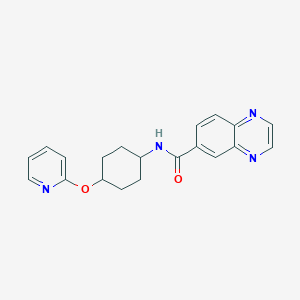
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide, also known as PHA-848125, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide, with its structural complexity, finds application in the synthesis of various nitrogen-rich ligands for metal coordination. Research by Yang et al. (2017) on the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines showcases the potential of such compounds in forming coordinate bonds with metal ions like Mn(II) and Fe(II). These compounds are of interest for targeted delivery of therapeutic agents to biological sites, such as tumors, by releasing nitric oxide upon irradiation with long-wavelength light (Yang et al., 2017).
Catalytic Applications
Compounds with similar structural motifs have been explored for their catalytic properties, particularly in hydrogenation reactions. Martinez-Espinar et al. (2017) detailed the synthesis and characterization of Rhodium nanoparticles (Rh-NPs) stabilized by N-heterocyclic carbenes derived from related compounds. These nanoparticles exhibit significant catalytic activity in the hydrogenation of aromatic substrates, offering selectivities towards cyclohexanone or cyclohexanol from phenol depending on the reaction conditions. This research opens avenues for the application of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide in catalysis, potentially leading to more efficient and selective industrial chemical processes (Martinez-Espinar et al., 2017).
Biological Activity
The structural framework of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide is conducive to modifications that result in biologically active compounds. Kantevari et al. (2011) demonstrated the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, showing significant antitubercular activity against Mycobacterium tuberculosis. These findings suggest that derivatives of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide could serve as templates for the development of new antimicrobial agents, particularly in the fight against tuberculosis (Kantevari et al., 2011).
Fluorescence Sensing
Furthermore, the compound's structure is suitable for the development of fluorescence-based chemosensors. Park et al. (2015) synthesized a chemosensor capable of detecting Zn2+ ions in living cells and aqueous solutions, highlighting the potential of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide derivatives in environmental monitoring and biological research. The sensor demonstrated high sensitivity and selectivity towards Zn2+, with the ability to operate in a reversible manner through the addition of EDTA (Park et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(14-4-9-17-18(13-14)22-12-11-21-17)24-15-5-7-16(8-6-15)26-19-3-1-2-10-23-19/h1-4,9-13,15-16H,5-8H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFVZLCIDMNWPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

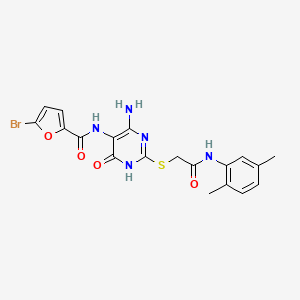
![7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2401558.png)
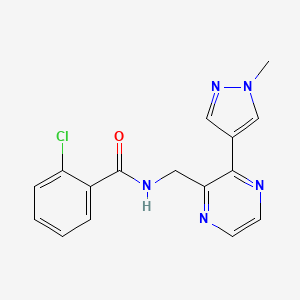
![4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2401562.png)
amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2401565.png)

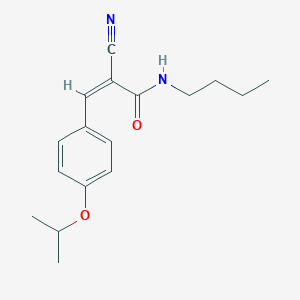
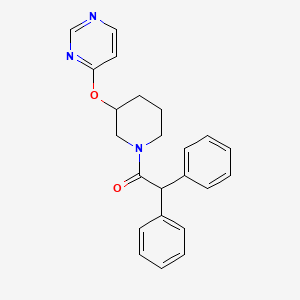

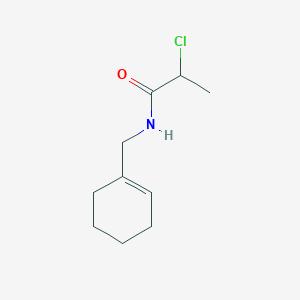
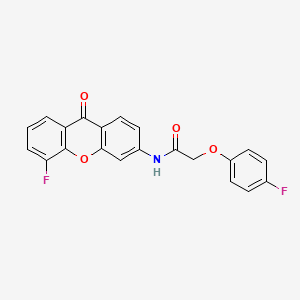
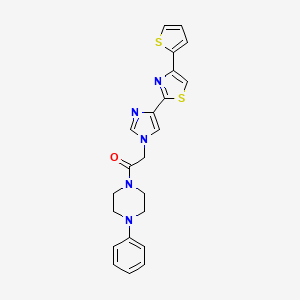

![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)